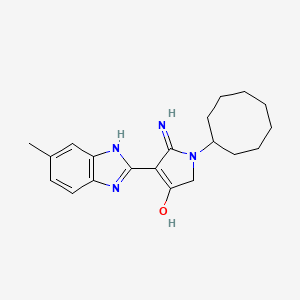
5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound with a molecular formula of C20H26N4O and a molecular weight of 338.4 g/mol. This compound features a unique structure that includes a benzimidazole ring, a cyclooctyl group, and a pyrrolone moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. The starting materials often include cyclooctanone, 6-methyl-1H-benzimidazole, and appropriate amine derivatives. The reaction conditions may involve:
Cyclization Reactions: Formation of the cyclooctyl group through cyclization reactions.
Condensation Reactions: Condensation of the benzimidazole ring with the cyclooctyl group.
Amination Reactions: Introduction of the amino group through amination reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group or the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), various amines.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydrobenzimidazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-cyclooctyl-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the methyl group on the benzimidazole ring.
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Similar structure but differs in the oxidation state of the pyrrolone moiety.
Uniqueness
The presence of the 6-methyl group on the benzimidazole ring and the specific arrangement of the cyclooctyl and pyrrolone moieties make 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE unique. These structural features may contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H26N4O |
|---|---|
Molecular Weight |
338.4g/mol |
IUPAC Name |
1-cyclooctyl-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H26N4O/c1-13-9-10-15-16(11-13)23-20(22-15)18-17(25)12-24(19(18)21)14-7-5-3-2-4-6-8-14/h9-11,14,21,25H,2-8,12H2,1H3,(H,22,23) |
InChI Key |
WHEYMOVKJTXWCB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4CCCCCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Ethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/new.no-structure.jpg)
![8-(3-bromophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B1188616.png)
![10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B1188617.png)
![8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B1188631.png)
